Boc-Val-Leu-Lys-AMC acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Leu-Lys-AMC acetate involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids (Valine, Leucine, and Lysine) using coupling reagents such as HBTU or DIC. The final step involves the attachment of the 7-amido-4-methylcoumarin (AMC) moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Leu-Lys-AMC acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly sensitive to enzymatic cleavage by proteases such as plasmin, acrosin, calpain, and papain .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used for quantitative measurements .
Scientific Research Applications
Boc-Val-Leu-Lys-AMC acetate is widely used in scientific research due to its sensitivity and specificity as a fluorogenic substrate. Its applications include:
Chemistry: Used in enzyme kinetics studies to measure protease activity.
Biology: Employed in the study of proteolytic enzymes and their inhibitors.
Medicine: Utilized in diagnostic assays for detecting protease activity in various diseases.
Industry: Applied in the development of pharmaceuticals and biochemical assays
Mechanism of Action
The mechanism of action of Boc-Val-Leu-Lys-AMC acetate involves its cleavage by specific proteases, resulting in the release of the fluorescent AMC moiety. This cleavage is highly specific and occurs at the peptide bond between Lysine and AMC. The fluorescence intensity of AMC is directly proportional to the protease activity, allowing for quantitative measurements .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Leu-Lys-MCA: Another fluorogenic substrate with similar applications.
Z-His-Glu-Lys-MCA: Used for specific protease assays.
Z-Glu-Lys-MCA: Employed in enzyme kinetics studies
Uniqueness
Boc-Val-Leu-Lys-AMC acetate is unique due to its high sensitivity and specificity for plasmin and other proteases. Its strong fluorescence and stability make it an ideal substrate for quantitative measurements in various research and industrial applications .
Properties
IUPAC Name |
acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49N5O7.C2H4O2/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21;1-2(3)4/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42);1H3,(H,3,4)/t23-,24-,27-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNLWBGYYDEHG-RCLJCAKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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